molecular formula C15H13NO B1597502 2,3-dihydro-1H-indol-7-yl(phenyl)methanone CAS No. 33244-57-4

2,3-dihydro-1H-indol-7-yl(phenyl)methanone

Cat. No. B1597502
CAS RN: 33244-57-4
M. Wt: 223.27 g/mol
InChI Key: ZZOVZJBWXVZVLN-UHFFFAOYSA-N
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Description

“2,3-dihydro-1H-indol-7-yl(phenyl)methanone” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Scientific Research Applications

Anticancer Applications

7-Benzoylindoline derivatives have been explored for their potential in cancer treatment. The indoline structure is present in many natural products and has been studied for its efficacy in constructing new drug scaffolds aimed at mitigating the adverse side effects of traditional cancer chemotherapy and surgery .

Antibacterial Properties

Research indicates that indoline compounds, including 7-Benzoylindoline, may possess antibacterial properties. This makes them candidates for developing new antibacterial drugs to combat resistant strains of bacteria .

Cardiovascular Disease Treatment

Indolines are being investigated for their use in treating cardiovascular diseases. Their unique chemical structure may offer new pathways for therapeutic intervention in various heart-related conditions .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of indoline compounds are another area of interest. 7-Benzoylindoline could potentially be used to develop drugs that alleviate pain and reduce inflammation .

Nanoparticle Enhancement

Metal- and metal oxide–supported nanomaterials incorporating indoline structures have shown significant therapeutic effects in medical science. They are particularly noted for their unique physicochemical properties when used in biological applications .

Biomedical Applications of Nanozymes

Nanozymes, nanoparticles with inherent catalytic properties, have been reported to achieve various biomedical applications. These include oxygen-dependent tumor therapy, radiotherapy, chemodynamic therapy, bacterial infection diseases, and reactive oxygen species (ROS)-related diseases. Indoline compounds could play a role in enhancing the efficacy of these nanozymes .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2,3-dihydro-1H-indol-7-yl(phenyl)methanone”, being an indole derivative, could be a potential candidate for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVZJBWXVZVLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372438
Record name 2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-7-yl(phenyl)methanone

CAS RN

33244-57-4
Record name 2,3-dihydro-1H-indol-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 0.165 mole (25 g.) of indoline-7-carboxylic acid and 800 ml. of dry ether was treated dropwise with 0.435 mole of phenyllithium which was prepared from 157 g. (0.435 mole) of bromobenzene, 6.94 g. (0.87 mole) of lithium wire and 500 ml. of dry ether. After addition of the phenyllithium, the reaction mixture was refluxed for three hours and then poured onto ice. After warming to room temperature, the mixture was filtered and the ether layer was separated from the aqueous layer. After washing the ether extract with 1N hydrochloric acid, the product was extracted into 12 N hydrochloric acid. Neutralization of the acidic extract caused precipitation of crude product. The product melted at 119°-122°C.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a solution of 357 mg (3 mmol) of indoline 3 dissolved in 10 ml of 1,2-dichloroethane are added 0.5 ml (3×1.2 mmol) of triethylamine, 0.44 ml (3×1.2 mmol) of boron trifluoride ether adduct, and 0.43 ml (3×1.2 mmol) of silicon tetrachloride, and the mixture is heated under reflux with stirring for 2 hours. The reaction mixture is evaporated; 0.62 ml (3×2 mmol) of benzonitrile is added to the residue and the mixture is heated at 160° C. with stirring for 5 hours and then cooled. The mixture is mixed with 5 ml of 6N hydrochloric acid and heated at 100° C. for 20 minutes. The reaction mixture is basified with potassium carbonate and extracted with dichloromethane. The organic layer is washed with water, dried over anhydrous potassium carbonate, and concentrated. The residue is chromatographed on a column of 4.6 g of silica-gel and eluted with dichloromethane. The eluate from dichloromethane is concentrated. The residue is recrystallized from ether-petroleum either to give 555 mg of 7-benzoylindoline 7 as crystals.
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357 mg
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boron trifluoride ether
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5 mL
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Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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